molecular formula C8H15N3O5 B7972388 2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate

2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate

Cat. No.: B7972388
M. Wt: 233.22 g/mol
InChI Key: XPNSAQMEAVSQRD-FBCQKBJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its diverse chemical properties and biological activities.

Properties

IUPAC Name

2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O5/c1-4(12)7(9)8(16)11-2-5(13)10-3-6(14)15/h4,7,12H,2-3,9H2,1H3,(H,10,13)(H,11,16)(H,14,15)/t4-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNSAQMEAVSQRD-FBCQKBJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)[O-])[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)[O-])[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66592-75-4
Record name Glycine, N-(N-threonylglycyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66592-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate typically involves multi-step organic reactions. One common synthetic route includes the coupling of amino acids through peptide bond formation. The reaction conditions often require the use of coupling reagents such as carbodiimides or phosphonium salts, and the reactions are usually carried out in anhydrous solvents under inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently handle the repetitive coupling and deprotection steps required for the synthesis of complex peptides. The use of solid-phase synthesis is also common, allowing for the easy separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives.

Scientific Research Applications

2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.

    Biology: This compound is studied for its role in various biochemical pathways and its interactions with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.

    Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]propanoate
  • 2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]butanoate

Uniqueness

Compared to similar compounds, 2-[[2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]acetyl]amino]acetate is unique due to its specific structural configuration and the presence of multiple functional groups that confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications.

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